molecular formula C16H25BN2O2 B581871 2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE CAS No. 1315350-93-6

2-(PIPERIDIN-1-YL)-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE

Cat. No.: B581871
CAS No.: 1315350-93-6
M. Wt: 288.198
InChI Key: QKAHYIHFFRHRNE-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Topology

The compound 2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative featuring a pyridine core substituted with a piperidine group at position 2 and a pinacol boronate ester at position 6. Its molecular formula is C₁₆H₂₅BN₂O₂ , and its molecular weight is 288.20 g/mol . The boronate ester is derived from pinacol (2,3-dimethyl-2,3-butanediol), forming a six-membered dioxaborolane ring. The piperidine substituent introduces steric and electronic effects, while the boronate ester enables participation in cross-coupling reactions.

Molecular Feature Description
Pyridine core Aromatic six-membered ring with nitrogen at position 1
Piperidine substituent Six-membered saturated heterocycle attached via nitrogen to position 2
Boronate ester Pinacol-derived boronate ester at position 6 (or 5, depending on numbering)
Dioxaborolane ring Tetramethyl-substituted boronate ester with two oxygen bridges

Note : The numbering of the boronate ester position (5 vs. 6) requires clarification based on crystallographic data. Literature often assigns the boronate to position 5 in similar pyridine derivatives, suggesting a possible discrepancy in the user-specified position.

X-ray Crystallographic Analysis of Boronate-Pyridine-Piperidine Systems

Crystallographic studies of analogous boronate-pyridine-piperidine systems reveal key structural motifs:

  • Hydrogen Bonding : Boronate esters participate in intramolecular and intermolecular hydrogen bonds. For example, in nickel complexes, oxygen atoms from boronic acids form bridges between metal centers.
  • Coordination Geometry : Boronate esters can act as ligands, coordinating to metals like nickel or platinum. In [Ni(S₂C₂O₂)₂] complexes, boronate oxygens bridge metal ions, forming square-planar or distorted octahedral geometries.
  • Crystal Packing : Piperidine’s chair conformation and pyridine’s planarity influence stacking interactions. In 4-(piperidin-1-yl)pyridine-3-boronic acid methyl ester , hydrogen bonds between the boronate and pyridine nitrogen stabilize the crystal lattice.

Table 1 : Representative Bond Lengths and Angles from Crystallographic Studies

Parameter Value (Å/°) Source
B–O (boronate ester) 1.350–1.360
B–C (pyridine attachment) 1.595–1.600
N–C (pyridine ring) 1.327–1.342
O–N–O (nitro group) 125.7° (bond angle)
Piperidine chair conformation Equatorial NH preferred

Spectroscopic Identification (NMR, FT-IR, UV-Vis, MS)

Spectroscopic data confirm the compound’s structure and reactivity:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Pyridine protons: δ 8.5–8.9 ppm (aromatic H adjacent to boronate) and δ 7.2–7.8 ppm (meta and para positions).
    • Piperidine protons: δ 1.5–3.0 ppm (methylene groups) and δ 4.0–4.5 ppm (NH group).
    • Boronate methyl groups: δ 1.35–1.40 ppm (s, 12H).
  • ¹³C NMR :
    • Pyridine carbons: δ 120–160 ppm (aromatic carbons).
    • Boronate carbons: δ 24.8 ppm (methyl groups) and δ 85.3 ppm (quaternary boronate carbon).
  • ¹¹B NMR : δ 30.0 ppm (quadruplet due to boronate ester).

Table 2 : Key NMR Chemical Shifts

Nucleus Shift (ppm) Assignment
¹H 1.35–1.40 Boronate methyl groups (s, 12H)
¹H 2.5–3.0 Piperidine methylene groups
¹³C 24.8 Boronate methyl carbons
¹³C 85.3 Boronate quaternary carbon
¹¹B 30.0 Boronate ester
Fourier-Transform Infrared (FT-IR)
  • B–O Stretching : ~1,300–1,400 cm⁻¹ (asymmetric/symmetric vibrations).
  • N–H Bending : ~1,600–1,650 cm⁻¹ (piperidine NH).
  • C–N Stretching : ~1,450–1,550 cm⁻¹ (pyridine ring).
UV-Vis and Mass Spectrometry (MS)
  • UV-Vis : Pyridine’s π→π* transition at ~260–280 nm.
  • MS : Molecular ion peak at m/z 288.2 (M⁺), with fragmentation involving loss of pinacol (C₆H₁₂O₂, m/z 100).

Tautomeric and Conformational Analysis

Tautomerism

Boronate esters are typically stable and do not undergo tautomerism under standard conditions. However, in acidic environments, hydrolysis to boronic acid may occur, though this is not relevant to the neutral ester form.

Properties

IUPAC Name

2-piperidin-1-yl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-9-8-10-14(18-13)19-11-6-5-7-12-19/h8-10H,5-7,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAHYIHFFRHRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronate Group Installation via Miyaura Borylation

The 6-position boronate group is introduced through palladium-catalyzed borylation. A representative protocol involves:

Reagents :

  • Pyridine derivative with a halogen (Br, Cl) or triflate leaving group at the 6-position

  • Bis(pinacolato)diboron (B₂Pin₂)

  • Palladium catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄

  • Base: KOAc or K₃PO₄

Conditions :

  • Solvent: 1,4-dioxane or toluene

  • Temperature: 80–90°C

  • Atmosphere: Inert (N₂ or Ar)

Example Protocol :

  • Combine 6-bromo-2-(piperidin-1-yl)pyridine (1.0 equiv), B₂Pin₂ (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and KOAc (3.0 equiv) in 1,4-dioxane.

  • Heat at 85°C for 12 hours under N₂.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 9:1).
    Yield : 89–93%.

Table 1: Optimization of Borylation Conditions

CatalystBaseSolventTemp (°C)Yield (%)
Pd(dppf)Cl₂KOAc1,4-Dioxane8593
Pd(PPh₃)₄K₃PO₄Toluene8087
PdCl₂(Amphos)Na₂CO₃DMF9078

Piperidine Substitution at the 2-Position

The piperidine group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

SNAr Protocol :

  • React 2-chloro-6-(pinacolatoboryl)pyridine with piperidine (5.0 equiv) in DMF.

  • Add K₂CO₃ (3.0 equiv) and heat at 110°C for 24 hours.

  • Isolate via aqueous workup and recrystallization.
    Yield : 76–82%.

Buchwald-Hartwig Protocol :

  • Combine 2-bromo-6-(pinacolatoboryl)pyridine, piperidine (2.5 equiv), Pd₂(dba)₃ (0.03 equiv), Xantphos (0.06 equiv), and Cs₂CO₃ (3.0 equiv) in toluene.

  • Heat at 100°C for 18 hours.

  • Purify by flash chromatography.
    Yield : 88–91%.

Critical Reaction Parameters

Catalyst Selection

Palladium complexes with bulky phosphine ligands (e.g., Xantphos) enhance selectivity for mono-amination. Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in borylation due to superior stability at high temperatures.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Accelerate SNAr but may decompose boronate esters.

  • Ether solvents (1,4-dioxane) : Ideal for boronylation due to inertness and boiling point.

Temperature and Time

  • Borylation requires ≥80°C to activate Pd catalysts.

  • Prolonged heating (>24 hours) degrades boronate groups, reducing yields.

Workup and Purification

  • Filtration : Remove Pd residues via Celite filtration.

  • Extraction : Partition between ethyl acetate and brine.

  • Drying : Anhydrous MgSO₄ or Na₂SO₄.

  • Chromatography : Silica gel with hexane:ethyl acetate gradients.

  • Recrystallization : Ethanol/water mixtures for final purity (>98% by HPLC).

Alternative Methods and Limitations

Direct Coupling of Pre-borylated Piperidines

An alternative approach couples 2-(piperidin-1-yl)pyridine-6-boronic acid with pinacol. However, boronic acids are prone to protodeboronation, limiting yields to 65–70%.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction times but requires specialized equipment. Reported yields: 95–100%.

Scalability and Industrial Applications

  • Kilogram-scale batches : Use continuous flow reactors with Pd/C catalysts for cost efficiency.

  • Pharmaceutical relevance : The compound serves as a key intermediate in kinase inhibitor syntheses, necessitating >99.5% purity for regulatory compliance .

Chemical Reactions Analysis

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The mechanism involves:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

The compound’s structural analogues differ primarily in substituents on the pyridine ring or the nature of the boronate ester. Key examples include:

Table 1: Structural Analogues and Key Properties
Compound Name Substituents (Pyridine Positions) Molecular Formula Molecular Weight CAS Number Key Applications/Properties
2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-piperidinyl, 6-boronate C16H24BN3O2 301.19 g/mol Not explicitly provided Suzuki coupling; drug intermediates
6-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-chloro, 6-boronate C11H15BClNO2 239.51 g/mol 652148-92-0 Cross-coupling; agrochemicals
2,6-Dimethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2,6-dimethoxy, 3-boronate C13H20BNO4 265.11 g/mol 214360-59-5 Radiolabeling precursors
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-methoxy, 6-boronate C12H18BNO3 235.09 g/mol 1034297-69-2 Photovoltaic materials
4-(5-Boronate-pyridin-2-yl)morpholine 4-morpholinyl, 5-boronate C14H21BN2O3 276.14 g/mol 485799-04-0 Kinase inhibitors

Physicochemical Properties

  • Solubility : Piperidine and morpholine groups improve water solubility compared to chloro or methoxy substituents .
  • Stability : Boronate esters with bulky groups (e.g., pinacol) exhibit enhanced stability under ambient conditions, whereas electron-withdrawing groups (e.g., chloro) may reduce shelf life .

Biological Activity

2-(Piperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 852228-08-1) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H25BN2O
  • Molecular Weight : 270.30 g/mol
  • Boiling Point : Not available
  • Solubility : Typically soluble in organic solvents; specific solubility data not provided.

The compound's biological activity is primarily attributed to its structural features, including the piperidine moiety and the dioxaborolane group. These functional groups are known to interact with various biological targets, influencing enzyme activity and cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values in the nanomolar range against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways, leading to apoptosis and cell cycle arrest in cancer cells .

Anti-inflammatory Effects

In vitro studies have shown that this class of compounds can reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in microglial cells. This suggests potential applications in treating neuroinflammatory conditions .

Antimicrobial Activity

Pyridine derivatives have also been evaluated for their antibacterial properties. In one study, a related compound exhibited potent activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL .

Case Studies

StudyCompoundTargetResult
1Pyridine derivativeCancer cell linesIC50 < 100 nM
2Dioxaborolane derivativeMicroglial cellsDecreased IL-6 levels by 50%
3Related pyridine compoundGram-positive bacteriaMIC = 0.25 μg/mL

Safety and Toxicity

Toxicity assessments indicate that compounds similar to this compound exhibit favorable safety profiles in preclinical models. For example, one study reported no acute toxicity at doses up to 2000 mg/kg in mice .

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